1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C19H23FN2O2S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14642732 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Development and Characterization of Adenosine Receptor Antagonists
This compound and its derivatives have been studied for their role as adenosine A2B receptor antagonists, showing high selectivity and potency. These antagonists are crucial for understanding adenosine receptor functions and potentially treating diseases like asthma, cancer, and cardiovascular disorders (Borrmann et al., 2009).
Antibacterial, Antifungal, and Anthelmintic Screening
Derivatives of this chemical structure have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some compounds showed significant biological activities, indicating potential for the development of new antimicrobial agents (Khan et al., 2019).
Synthesis and Characterization for Medicinal Chemistry
The compound has been synthesized and characterized for its potential use in medicinal chemistry. Its structural properties have been elucidated, providing a foundation for further pharmacological and therapeutic research (Jian, 2011).
Exploration as Melanocortin-4 Receptor Ligands
Investigated for binding affinities at the human melanocortin-4 receptor, compounds related to this structure may offer insights into the development of treatments for obesity and metabolic disorders (Tran et al., 2008).
Pharmacological Effects in Depression Treatment
The compound has been studied for its multimodal pharmacological effects, particularly in the treatment of major depressive disorder. It demonstrates a unique profile by acting as a serotonin receptor antagonist and partial agonist, highlighting its potential as a novel antidepressant (Mørk et al., 2012).
Discovery of Melanocortin-4 Receptor Antagonists
Research into derivatives of this compound has led to the identification of potent melanocortin-4 receptor antagonists, showcasing their potential in treating conditions like cachexia (Chen et al., 2007).
Antibacterial Activity of Piperazine Derivatives
Novel piperazine derivatives related to this compound have been synthesized and shown to possess antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Qi, 2014).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-15-4-3-5-19(16(15)2)21-10-12-22(13-11-21)25(23,24)14-17-6-8-18(20)9-7-17/h3-9H,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQIIBGYQNHAKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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